molecular formula C22H15FN4O2S B12128559 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12128559
M. Wt: 418.4 g/mol
InChI Key: GFPDAHYFGBVYFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl and sulfonyl groups enhances its reactivity and potential for interaction with biological targets .

Properties

Molecular Formula

C22H15FN4O2S

Molecular Weight

418.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H15FN4O2S/c23-14-10-12-16(13-11-14)30(28,29)20-19-22(26-18-9-5-4-8-17(18)25-19)27(21(20)24)15-6-2-1-3-7-15/h1-13H,24H2

InChI Key

GFPDAHYFGBVYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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